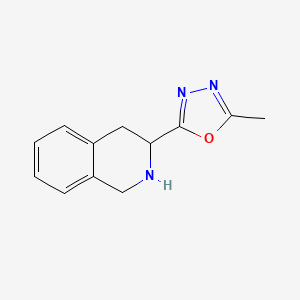

3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

Descripción general

Descripción

3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features both an oxadiazole ring and a tetrahydroisoquinoline moiety. The oxadiazole ring is known for its diverse biological activities, while the tetrahydroisoquinoline structure is commonly found in many natural alkaloids and synthetic pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the formation of the oxadiazole ring followed by its attachment to the tetrahydroisoquinoline core. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring . This intermediate is then coupled with a tetrahydroisoquinoline derivative through various coupling reactions, such as amide bond formation or nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The specific conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the oxadiazole ring or the tetrahydroisoquinoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity or chemical properties .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. The incorporation of the 1,2,3,4-tetrahydroisoquinoline structure enhances the compound's ability to inhibit tumor growth by interfering with cellular mechanisms involved in cancer progression. Studies have shown that derivatives of this compound can effectively inhibit specific kinases involved in cancer cell proliferation and survival .

Neuroprotective Effects

The neuroprotective potential of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline has been explored in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress markers suggests its potential for treating conditions such as Alzheimer's disease and Parkinson's disease .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against various bacterial strains. Preliminary results indicate that it may possess broad-spectrum antimicrobial properties, making it a candidate for further development as a therapeutic agent against infections .

Polymeric Applications

In material science, the unique properties of this compound have been utilized in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical strength due to the incorporation of the oxadiazole unit. Such materials are promising for applications in coatings and advanced composites .

Fluorescent Probes

The compound has been investigated as a potential building block for fluorescent probes used in biological imaging. Its ability to form stable complexes with metal ions can be exploited for developing sensors that detect specific biological markers .

Pesticidal Activity

Recent studies have highlighted the potential use of this compound as a pesticide. Its efficacy against certain pests has been demonstrated in controlled experiments. The compound's mode of action involves disrupting metabolic processes in target organisms .

Plant Growth Regulators

There is ongoing research into the use of this compound as a plant growth regulator. Its ability to influence plant hormone levels could lead to improved crop yields and resistance to environmental stresses .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, inhibiting their activity, while the tetrahydroisoquinoline moiety can bind to receptors, modulating their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

Tetrahydroisoquinoline derivatives: Compounds with this moiety are known for their pharmacological properties and are used in various therapeutic applications.

Uniqueness

3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the oxadiazole ring and the tetrahydroisoquinoline core, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Actividad Biológica

3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is a compound that has garnered attention due to its potential biological activities. The oxadiazole moiety is known for its wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. A study highlighted the antimicrobial activity of various 1,3,4-oxadiazole derivatives against a range of pathogens including bacteria and fungi. Notably:

The studies suggest that compounds containing the oxadiazole ring can inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans.

Neuroprotective Effects

The potential neuroprotective effects of this compound have been explored in the context of neurodegenerative diseases such as Alzheimer’s. The oxadiazole derivatives are reported to interact with tau proteins involved in neurodegeneration:

- Mechanism : The compound may inhibit tau aggregation and promote neuronal survival.

- Case Study : In vitro studies demonstrated that certain oxadiazole derivatives reduced tau phosphorylation levels in neuronal cell lines .

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases. Compounds with the oxadiazole structure have shown promise in reducing inflammatory responses:

These compounds were evaluated using standard assays measuring cytokine production and nitric oxide synthesis.

Research Findings

Recent studies have focused on synthesizing new derivatives of this compound to enhance its biological activities. For instance:

- Synthesis : New synthetic routes have been developed to optimize yield and purity.

- Biological Evaluation : A series of derivatives were screened for their antibacterial and antifungal activities using standard disk diffusion methods.

Propiedades

IUPAC Name |

2-methyl-5-(1,2,3,4-tetrahydroisoquinolin-3-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-8-14-15-12(16-8)11-6-9-4-2-3-5-10(9)7-13-11/h2-5,11,13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEICBVMYDPSCBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2CC3=CC=CC=C3CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.